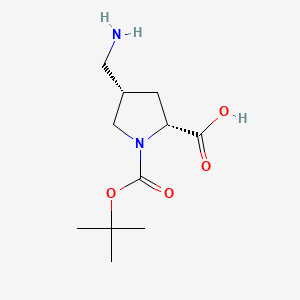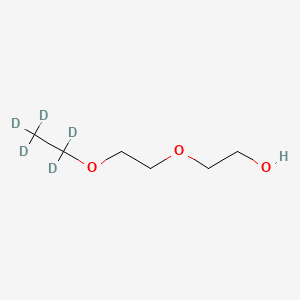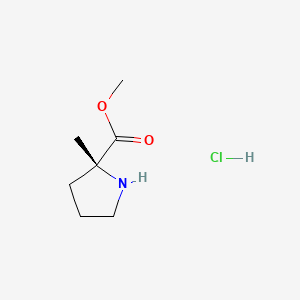
Methyl 3-fluoro-4-(methylsulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-fluoro-4-(methylsulfonyl)benzoate” is a chemical compound with the molecular formula C9H9FO4S . It has a molecular weight of 232.23 . The compound appears as white to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for “Methyl 3-fluoro-4-(methylsulfonyl)benzoate” is1S/C9H9FO4S/c1-14-9(11)6-3-4-8(7(10)5-6)15(2,12)13/h3-5H,1-2H3 . This indicates the presence of a methylsulfonyl group and a fluoro group attached to a benzoate backbone. Physical And Chemical Properties Analysis
“Methyl 3-fluoro-4-(methylsulfonyl)benzoate” is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Functionalization
Methyl 3-fluoro-4-(methylsulfonyl)benzoate serves as an intermediate in the practical synthesis of various sulfone and sulfonamide compounds, highlighting its utility in regioselective chemical transformations. For instance, it has been used in the synthesis of 4-fluoro-2-(methylthio)benzylamine and its corresponding sulfone and sulfonamide derivatives through methods that involve selective nucleophilic aromatic substitution, demonstrating the chemical's flexibility in organic synthesis (Perlow et al., 2007). Furthermore, an anionic amino-Cope rearrangement cascade has been reported to synthesize 2,4-substituted benzoate esters from acyclic building blocks, utilizing similar fluorinated esters, indicating the compound's role in facilitating complex organic reactions (Qureshi & Njardarson, 2022).
Solubility Studies
The solubility of 1-fluoro-4-(methylsulfonyl)benzene, a related compound, has been studied in various organic solvents. These studies are essential for understanding the physical and chemical properties of such compounds, which can inform their handling and application in different chemical processes (Qian, Wang, & Chen, 2014).
Crystal Structure Analysis
The crystal structure of related fluorophenyl methylsulfinyl benzofurans has been determined, revealing insights into the molecular conformations and interactions that could affect their chemical reactivity and potential applications in material science or medicinal chemistry (Choi et al., 2009). This information is vital for designing new compounds with desired physical and chemical properties.
Herbicidal Activity
The modification of chemical structures by selective fluorine substitution has been explored for enhancing the herbicidal properties of certain compounds. Such studies highlight the potential of methyl 3-fluoro-4-(methylsulfonyl)benzoate derivatives in agricultural applications, where the introduction of fluorine atoms can significantly alter the activity and selectivity of herbicides (Hamprecht, Würzer, & Witschel, 2004).
Photocatalytic Applications
Visible light-induced photocatalytic processes utilizing derivatives of methyl 3-fluoro-4-(methylsulfonyl)benzoate demonstrate the compound's relevance in innovative chemical syntheses. These processes leverage the compound's ability to undergo transformations under light irradiation, paving the way for sustainable and efficient synthetic methodologies (Huang et al., 2018).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Propriétés
IUPAC Name |
methyl 3-fluoro-4-methylsulfonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c1-14-9(11)6-3-4-8(7(10)5-6)15(2,12)13/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDGZYOVJKPTRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693814 |
Source


|
| Record name | Methyl 3-fluoro-4-(methanesulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-fluoro-4-(methylsulfonyl)benzoate | |
CAS RN |
1215074-49-9 |
Source


|
| Record name | Methyl 3-fluoro-4-(methanesulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4R,5R)-4-acetyloxy-5-[4-(butoxycarbonylamino)-5-fluoro-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate](/img/structure/B597797.png)

![Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B597800.png)





![7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B597809.png)




